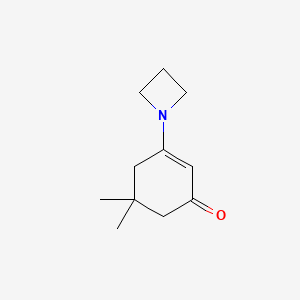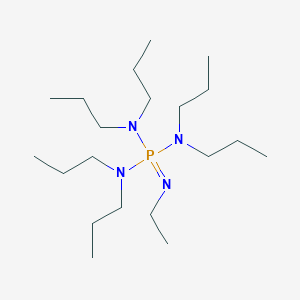
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with two phenyl groups and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as aniline, under acidic conditions to form the desired pyrrole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The nitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress levels and contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl-1H-pyrrole: Lacks the additional phenyl groups, resulting in different chemical and biological properties.
2,5-Diphenyl-1H-pyrrole:
4-Nitrophenyl-2,5-dimethyl-1H-pyrrole: Substitutes phenyl groups with methyl groups, altering its steric and electronic properties.
Uniqueness
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole is unique due to the combination of its nitrophenyl and diphenyl substituents, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.
Propiedades
Número CAS |
86864-22-4 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)23-22(20)18-9-5-2-6-10-18/h1-15,23H |
Clave InChI |
XBKQSAGBFJLTOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
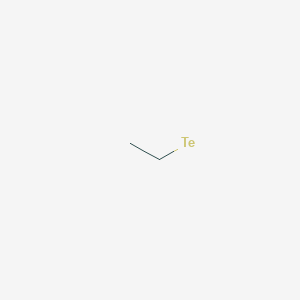
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
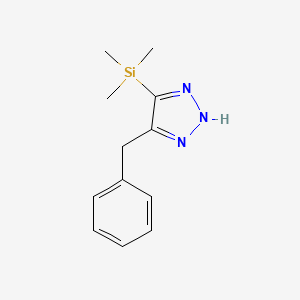

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
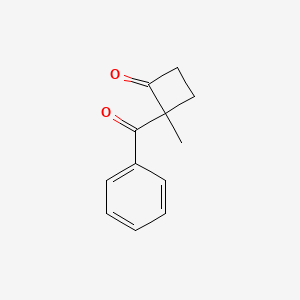
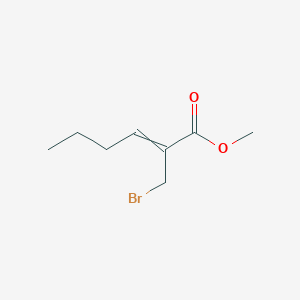

![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
